molecular formula C9H6N2O3 B1417650 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid CAS No. 33986-75-3

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Cat. No. B1417650
CAS RN: 33986-75-3
M. Wt: 190.16 g/mol
InChI Key: WARFZQDQEUGANF-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a chemical compound with the CAS Number: 33986-75-3 and a molecular weight of 190.16 .


Molecular Structure Analysis

The linear formula of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is C9H6N2O3 . For more detailed structural information, you may refer to the compound’s InChI key or code .


Physical And Chemical Properties Analysis

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid has a molecular weight of 190.16 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.

Scientific Research Applications

  • Antiallergy Prototype Development : A derivative of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid, specifically ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, was developed as an antiallergy agent. This compound has been found to be ten times more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis test (Althuis, Moore, & Hess, 1979).

  • Antibacterial Activity : Research into the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids led to the synthesis of 3,4-dihydro-4-oxoquinazoline derivatives with potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

  • Inhibitory Activities : Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, a relative of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid, have been tested for free-radical scavenging activity and inhibitory actions against enzymes like d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. These derivatives show potential for use in therapeutics for oxidative-stress-related diseases (Solecka et al., 2014).

  • Anticonvulsant Potential : A series of substituted 3,4-dihydro-4-oxoquinazolines were synthesized and evaluated for potential anticonvulsant activity, with several compounds demonstrating significant action (Vaidya, Panos, Kite, Iturrian, & Blanton, 1983).

  • Antitumor Activities : Synthesis of thiophene analogues of 3,4-dihydro-4-oxoquinazoline derivatives has been explored for their potential as antitumor agents. These compounds have shown inhibition of tumor cell growth in culture, indicating their potential application in cancer treatment (Forsch, Wright, & Rosowsky, 2002).

  • Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel chemical compounds, some of which exhibit moderate antibacterial activities. This includes the synthesis of 3-aryl-6-(6-/8-substituted 4-chloroquinoline-3-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazoles (Qiao, Hui, Xu, Zhang, & Cheng, 2010).

  • Antibacterial Agent Synthesis : 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is also a key component in the synthesis of antibacterial agents, contributing to the development of new drugs with wide antibacterial activity spectrum (Glushkov et al., 1988).

Safety And Hazards

The safety information available indicates that 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid may be harmful if swallowed (Hazard Statements H302) . For more detailed safety information, you may refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-oxo-3H-quinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARFZQDQEUGANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955570
Record name 4-Hydroxyquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

CAS RN

33986-75-3
Record name 4-Hydroxyquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 10-mL volume stainless steel pressure-resistant vessel were placed 1.00 g (5.5 mmol) of 5-carboxyanthranilic acid, 2.30 g (22.0 mmol) of methyl orthoformate, 1.70 g (22.0 mmol) of ammonium acetate, and 4.0 mL of methanol. The reaction was carried out at 120° C. for 3 hours. After the reaction was complete, the reaction mixture was cooled to room temperature, and 40 mL of water and 10 mL of hydrochloric acid (1 mol/L) were added to the reaction mixture. The resulting aqueous mixture was stirred for 15 minutes and filtered to give 0.96 g (isolated yield: 84%, purity: 91% in terms of area percentage determined by high performance liquid chromatography) of 6-carboxyquinazolin-4-one as a yellow crystalline product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-amino isophthalic acid (17 g, 0.093 mol) and formamide (85 mL) was heated at 180° C. for 5 h. The reaction mixture was cooled to RT and added acetone. The solid precipitate thus obtained was stirred for 2 h, filtered and dried to give 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (11 g, 61%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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